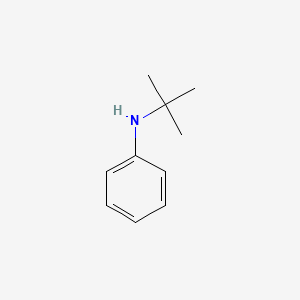
N-tert-butylaniline
Overview
Description
N-tert-butylaniline is a sterically hindered aniline . It participates in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids .
Synthesis Analysis
N-tert-butylaniline has been used in the synthesis of various compounds. For instance, it has been used in the preparation of highly valuable N-tert-butyl amides from nitriles and water under very mild conditions . Another study focused on the thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator .Molecular Structure Analysis
The molecular formula of N-tert-butylaniline is C10H15N . It has an average mass of 149.233 Da and a mono-isotopic mass of 149.120453 Da .Chemical Reactions Analysis
N-tert-butylaniline is involved in various chemical reactions. For example, it reacts with secondary amides to give N-nitroso amides . In another study, it was found that N-tert-butylaniline participates in the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles with di-tert-butyl dicarbonate .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-tert-butylaniline, focusing on six unique fields:
Pharmaceuticals and Medicinal Chemistry
N-tert-butylaniline is used in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a precursor in the development of drugs with potential antimalarial, antidepressant, and antileishmanial activities . The incorporation of the tert-butyl group enhances the biological activity of these compounds, making them more effective in their medicinal applications.
Organic Synthesis
In organic synthesis, N-tert-butylaniline serves as a building block for the creation of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and drugs . The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the synthetic processes.
Material Science
N-tert-butylaniline is employed in the production of polymers and resins. Its chemical structure allows it to be used as a monomer or a modifying agent in polymerization reactions. This results in materials with enhanced thermal stability and mechanical properties, which are valuable in various industrial applications .
Catalysis
In the field of catalysis, N-tert-butylaniline is used as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions . The presence of the tert-butyl group can improve the stability and efficiency of these catalytic systems.
Agricultural Chemistry
N-tert-butylaniline is also utilized in the synthesis of agrochemicals, such as herbicides and pesticides. Its derivatives can exhibit potent biological activity against various pests and weeds, contributing to more effective and sustainable agricultural practices . The tert-butyl group enhances the lipophilicity of these compounds, improving their ability to penetrate biological membranes.
Environmental Chemistry
In environmental chemistry, N-tert-butylaniline is studied for its potential use in the degradation of pollutants. Its derivatives can be used in the development of photocatalysts and other materials that aid in the breakdown of harmful substances in the environment . This application is crucial for addressing issues related to pollution and environmental sustainability.
Safety and Hazards
Mechanism of Action
Target of Action
N-tert-butylaniline is a complex compound with multiple potential targets. It has been found to act as a potent non-covalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This protease plays a crucial role in the replication of the SARS-CoV virus, making it a primary target for antiviral drugs .
Mode of Action
N-tert-butylaniline interacts with its targets through non-covalent binding . Unlike many other inhibitors that act via covalent modification of the enzyme, N-tert-butylaniline binds to the SARS-CoV 3CL protease in a non-covalent manner, which can be advantageous in terms of reducing potential off-target effects .
Biochemical Pathways
Its inhibitory action on the sars-cov 3cl protease suggests that it interferes with the viral replication process . By inhibiting this protease, N-tert-butylaniline could potentially disrupt the maturation of viral proteins, thereby inhibiting the replication of the virus .
Result of Action
The primary result of N-tert-butylaniline’s action is the inhibition of the SARS-CoV 3CL protease, leading to a potential decrease in viral replication . This could result in a reduction of viral load in infected individuals, potentially alleviating symptoms and reducing the spread of the virus .
properties
IUPAC Name |
N-tert-butylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRWESLGGMHKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291812 | |
| Record name | t-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butylaniline | |
CAS RN |
937-33-7 | |
| Record name | N-(1,1-Dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 78378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC78378 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | t-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

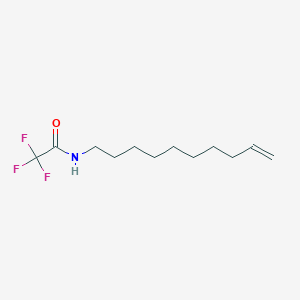

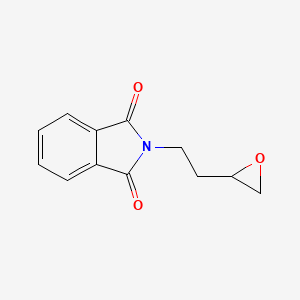
![7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3060794.png)
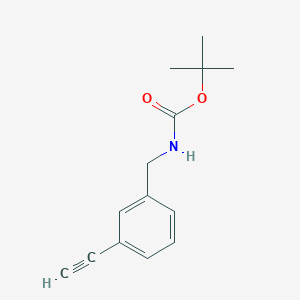
![3-[(E)-3-phenylprop-2-enylidene]pentane-2,4-dione](/img/structure/B3060799.png)
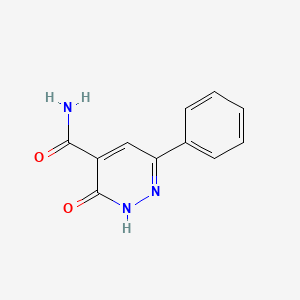
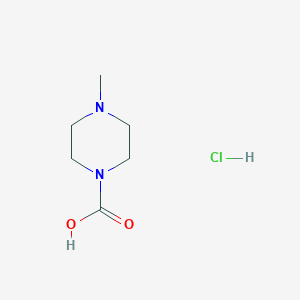
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)
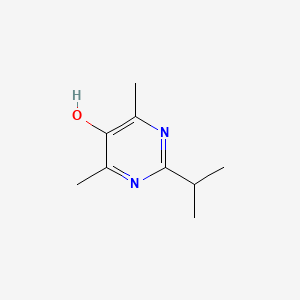
![4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile](/img/structure/B3060806.png)

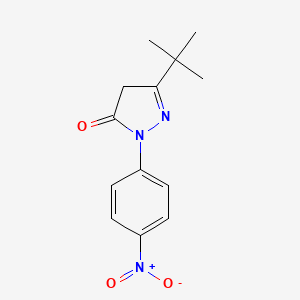
![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)